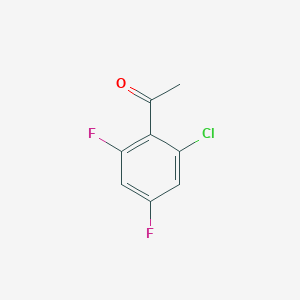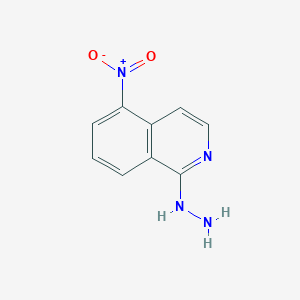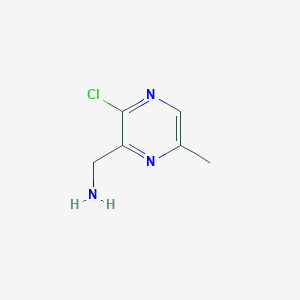
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a thiazole ring. Thiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to the inhibition of their activity. The presence of difluoromethyl and trifluoromethyl groups enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)thiazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)thiazole: Lacks the trifluoromethyl group, leading to variations in its applications and effectiveness.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various fields, including pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C5H2F5NS |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H2F5NS/c6-3(7)2-1-12-4(11-2)5(8,9)10/h1,3H |
Clave InChI |
VTBSDXQHESJVIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


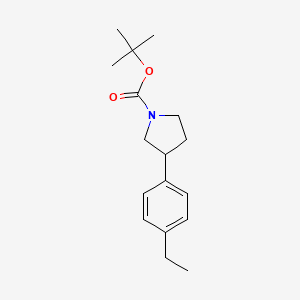
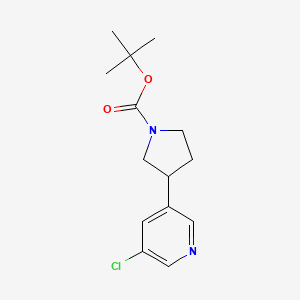
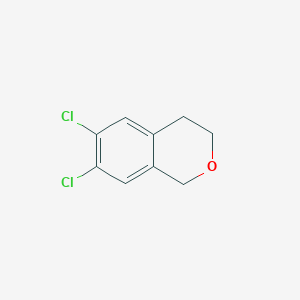


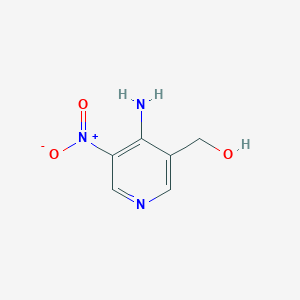
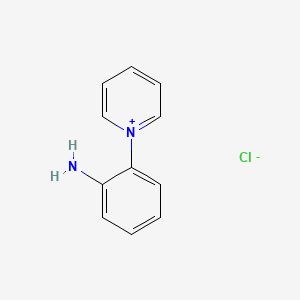
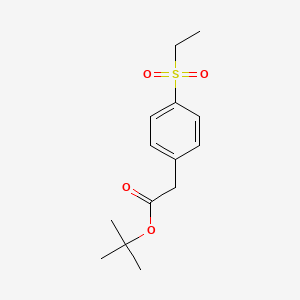
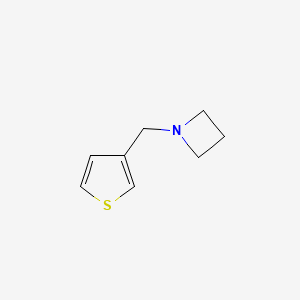

![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
